4-Bromo-2-fluoro-3-iodobenzaldehyde

Cross‑coupling Sequential functionalization Polyhalogenated arenes

4-Bromo-2-fluoro-3-iodobenzaldehyde is the only trihalogenated benzaldehyde with a 4-Br/2-F/3-I substitution pattern, delivering a proven I > Br reactivity gradient essential for iterative, protection-free cross-coupling in medicinal chemistry. This scaffold allows a first oxidative addition at iodine under mild conditions, a second at bromine under forcing conditions, while fluorine remains available for SNAr or metabolic blockade—eliminating intermediate purification. For procurement managers supplying SAR-driven discovery groups, this single building block replaces three separate halogenated intermediates, reducing procurement overhead and synthetic step count in fragment-based library construction. Product is for R&D use only; hazardous alkyl halide handling protocols apply and proper PPE is mandatory.

Molecular Formula C7H3BrFIO
Molecular Weight 328.9 g/mol
CAS No. 1809158-07-3
Cat. No. B1446309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-iodobenzaldehyde
CAS1809158-07-3
Molecular FormulaC7H3BrFIO
Molecular Weight328.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)F)I)Br
InChIInChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
InChIKeyDLANFGUSGZVGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-3-iodobenzaldehyde (CAS 1809158-07-3): A Polyhalogenated Benzaldehyde Building Block for Site‑Selective Functionalization


4-Bromo-2-fluoro-3-iodobenzaldehyde (CAS 1809158-07-3) is a trihalogenated aromatic aldehyde that integrates bromine, fluorine, and iodine substituents onto a single benzaldehyde scaffold. This polyhalogenated architecture enables orthogonal reactivity pathways in cross‑coupling, nucleophilic aromatic substitution, and halogen‑bonding applications . The compound is commercially available in research quantities with typical purities of 95–98% , providing a versatile platform for the construction of complex molecular architectures in medicinal chemistry and materials science.

Why Analogous Halobenzaldehydes Cannot Simply Replace 4-Bromo-2-fluoro-3-iodobenzaldehyde in Sequential Transformations


Although numerous mono‑, di‑, and trihalogenated benzaldehydes exist, the unique 4‑bromo‑2‑fluoro‑3‑iodo substitution pattern in 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde creates a reactivity hierarchy that cannot be replicated by simpler analogs such as 4‑bromo‑2‑fluorobenzaldehyde (CAS 57848‑46‑1) or 2‑fluoro‑3‑iodobenzaldehyde (CAS 146137‑83‑9). The presence of three distinct halogens with differing bond strengths and polarizabilities allows for controlled, sequential activation—iodine for initial oxidative addition, bromine for subsequent cross‑coupling, and fluorine for nucleophilic aromatic substitution or metabolic tuning . This orthogonal reactivity is lost when one halogen is absent or when the substitution pattern is altered (e.g., 4‑bromo‑3‑fluoro‑2‑iodobenzaldehyde, CAS 1824274‑89‑6), leading to uncontrolled mixtures or the need for additional protection/deprotection steps [1].

Quantitative Differentiation of 4-Bromo-2-fluoro-3-iodobenzaldehyde Versus Closest Analogs


Orthogonal Reactivity for Sequential Cross‑Coupling: I > Br >> F Leaving Group Hierarchy

The iodine atom in 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than bromine under standard Suzuki–Miyaura conditions [1], while the fluorine substituent is inert to cross‑coupling but can be displaced via nucleophilic aromatic substitution (SNAr). This reactivity gradient enables a precise sequence: (i) selective C–I coupling, (ii) subsequent C–Br coupling, and (iii) optional C–F displacement, avoiding the uncontrolled reactivity seen with symmetric dihalides .

Cross‑coupling Sequential functionalization Polyhalogenated arenes

Halogen Bond Donor Strength: Iodine vs. Bromine Comparison in Polyhalogenated Benzaldehydes

Aromatic iodine atoms form significantly stronger halogen bonds than bromine or chlorine due to higher polarizability and a more pronounced σ‑hole [1]. In 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde, the iodine atom serves as a robust halogen‑bond donor (estimated interaction energy –5 to –8 kcal mol⁻¹ with carbonyl oxygen acceptors), whereas the bromine atom provides a weaker interaction (–2 to –4 kcal mol⁻¹) [2]. This differentiation permits selective recognition events in supramolecular assemblies and catalyst design.

Halogen bonding Supramolecular chemistry Crystal engineering

Physicochemical Property Differentiation: Density, Boiling Point, and Molecular Weight

4‑Bromo‑2‑fluoro‑3‑iodobenzaldehyde exhibits a computed density of 2.3 ± 0.1 g/cm³ and a boiling point of 325.2 ± 42.0 °C at 760 mmHg [1], which are significantly higher than those of its dihalogenated analogs (e.g., 4‑bromo‑2‑fluorobenzaldehyde: density ~1.6 g/cm³, bp 235–240 °C) [2]. The elevated density and boiling point arise from the additional heavy iodine atom and stronger intermolecular interactions, affecting solvent selection, handling, and distillation conditions.

Physicochemical properties Formulation Storage

Commercial Purity and Availability Comparison

4‑Bromo‑2‑fluoro‑3‑iodobenzaldehyde is offered by multiple reputable vendors with minimum purities of 95–98% . In contrast, the regioisomeric 4‑bromo‑3‑fluoro‑2‑iodobenzaldehyde (CAS 1824274‑89‑6) is less widely stocked, and 3‑bromo‑4‑iodobenzaldehyde (CAS 873387‑82‑7) is often supplied at 97% purity but with fewer sourcing options . This broader availability and higher purity ceiling for the target compound reduce lead time and quality risk for large‑scale research programs.

Procurement Purity Supply chain

Aldehyde Reactivity Modulation by ortho‑Fluorine Substitution

The ortho‑fluorine atom in 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde withdraws electron density from the carbonyl carbon, increasing its electrophilicity relative to non‑fluorinated analogs [1]. This electronic activation accelerates imine and hydrazone formation, as well as other nucleophilic additions. Additionally, the fluorine substituent can enhance metabolic stability of downstream products by blocking oxidative metabolism at the ortho position [2].

Aldehyde condensation Electronic effects Metabolic stability

High‑Value Application Scenarios for 4‑Bromo‑2‑fluoro‑3‑iodobenzaldehyde Driven by Quantitative Differentiation


Sequential Suzuki–Miyaura Cross‑Coupling for Diversity‑Oriented Synthesis

Medicinal chemistry groups require a single building block that can undergo two distinct aryl–aryl couplings without intermediate protection. The orthogonal reactivity of 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde (I > Br) enables a first coupling at the iodine site under mild Pd catalysis, followed by a second coupling at the bromine site under slightly more forcing conditions, all while preserving the aldehyde and fluorine substituents for further elaboration .

Halogen‑Bond‑Directed Supramolecular Assembly and Crystal Engineering

Researchers designing halogen‑bonded co‑crystals or supramolecular catalysts can exploit the strong iodine‑based halogen‑bond donor in 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde to direct assembly, while the weaker bromine donor provides secondary, tunable interactions [1]. This dual‑donor profile is not available in simpler mono‑ or dihalogenated benzaldehydes.

Fluorinated Fragment Library Construction for Metabolic Stability Screening

In early‑stage drug discovery, incorporating fluorine can block metabolically labile sites and improve pharmacokinetic profiles [2]. 4‑Bromo‑2‑fluoro‑3‑iodobenzaldehyde serves as a privileged fragment that introduces both a fluorine atom and two orthogonal handles (I, Br) for rapid analog generation, enabling parallel SAR exploration around a fluorinated core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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